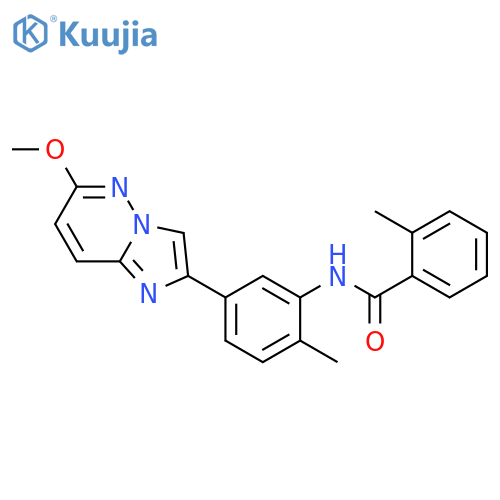

Cas no 953215-69-5 (N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide)

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 化学的及び物理的性質

名前と識別子

-

- N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide

- N-[5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl]-2-methylbenzamide

- N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)-2-methylbenzamide

- AKOS024489130

- VU0628956-1

- N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide

- 953215-69-5

- F5014-0198

-

- インチ: 1S/C22H20N4O2/c1-14-6-4-5-7-17(14)22(27)24-18-12-16(9-8-15(18)2)19-13-26-20(23-19)10-11-21(25-26)28-3/h4-13H,1-3H3,(H,24,27)

- InChIKey: AJOIECJRHJRQIJ-UHFFFAOYSA-N

- ほほえんだ: C(NC1=CC(C2=CN3C(=N2)C=CC(OC)=N3)=CC=C1C)(=O)C1=CC=CC=C1C

計算された属性

- せいみつぶんしりょう: 372.15862589g/mol

- どういたいしつりょう: 372.15862589g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 28

- 回転可能化学結合数: 4

- 複雑さ: 545

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 68.5Ų

- 疎水性パラメータ計算基準値(XlogP): 3.9

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F5014-0198-40mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 40mg |

$140.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-2mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 2mg |

$59.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-10mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 10mg |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-3mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 3mg |

$63.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-15mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 15mg |

$89.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-10μmol |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 10μmol |

$69.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-1mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 1mg |

$54.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-20μmol |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 20μmol |

$79.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-2μmol |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 2μmol |

$57.0 | 2023-09-10 | ||

| Life Chemicals | F5014-0198-50mg |

N-(5-{6-methoxyimidazo[1,2-b]pyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide |

953215-69-5 | 50mg |

$160.0 | 2023-09-10 |

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide 関連文献

-

Carina Muoth,Adrian Wichser,Marco Monopoli,Manuel Correia,Nicky Ehrlich,Katrin Loeschner,Audrey Gallud,Melanie Kucki,Liliane Diener,Pius Manser,Wolfram Jochum,Peter Wick,Tina Buerki-Thurnherr Nanoscale, 2016,8, 17322-17332

-

Lucie Plougastel,Oleksandr Koniev,Simon Specklin,Elodie Decuypere,Christophe Créminon,David-Alexandre Buisson,Alain Wagner,Sergii Kolodych,Frédéric Taran Chem. Commun., 2014,50, 9376-9378

-

Guang-Tong Chen,Min Yang,Bing-Bing Chen,Yan Song,Wei Zhang,Yan Zhang Food Funct., 2016,7, 4628-4636

-

Shuo Wu,Wendou Zhang,Qi Yang,Qing Wei,Gang Xie,Sanping Chen,Shengli Gao CrystEngComm, 2019,21, 583-588

-

Yong Pu,Jeremy Gingrich,Almudena Veiga-Lopez Lab Chip, 2021,21, 546-557

-

Tai-Ping Gao,Jun-Bing Lin,Xiu-Qin Hu,Peng-Fei Xu Chem. Commun., 2014,50, 8934-8936

-

Han Xu,Yu Liao,Zhifei Gao,Yan Qing,Yiqiang Wu,Liaoyuan Xia J. Mater. Chem. A, 2021,9, 3418-3426

-

Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545

-

Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171

-

Igor S. Kovalev,Sougata Santra,Matiur Rahman,Adinath Majee New J. Chem., 2019,43, 11382-11390

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamideに関する追加情報

Professional Introduction to N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide (CAS No. 953215-69-5)

N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and biochemistry. This compound, identified by its CAS number 953215-69-5, represents a unique molecular architecture that has been extensively studied for its potential biological activities and mechanistic insights. The structural features of this molecule, particularly the presence of imidazo[1,2-b]pyridazine and benzamide moieties, make it a promising candidate for further investigation in drug discovery and development.

The imidazo[1,2-b]pyridazine core is a heterocyclic structure that has been widely explored for its pharmacological properties. This scaffold is known to exhibit a broad spectrum of biological activities, including antiviral, anti-inflammatory, and anticancer effects. The incorporation of a 6-methoxy group into the imidazo[1,2-b]pyridazine ring enhances the electronic properties of the molecule, potentially influencing its binding affinity and metabolic stability. Additionally, the presence of a 2-methylphenyl group at the 5-position of the imidazo[1,2-b]pyridazine ring introduces additional functional diversity, allowing for further modulation of biological activity.

The benzamide moiety at the other end of the molecule contributes to its overall pharmacological profile. Benzamides are well-known for their role as bioisosteres in drug design, often providing improved solubility and metabolic stability. In this context, the 2-methylbenzamide group in N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl-2-methylbenzamide) may play a crucial role in optimizing the compound's pharmacokinetic properties. The methyl groups on both the phenyl ring and the benzamide moiety further enhance the lipophilicity of the molecule, which is a critical factor in determining its bioavailability.

953215-69-5 (N-(5-{6-methoxyimidazo1,2-bpyridazin-2-yl}-2-methylphenyl)-2-methylbenzamide) 関連製品

- 103456-74-2(Hexanoic acid, 2-methoxy-2-methyl-, (R)-)

- 2580183-95-3(Ethyl 2-amino-3-(6-methylpyridin-2-yl)propanoate dihydrochloride)

- 1343419-15-7(2-(4-bromo-2-fluorophenoxy)ethane-1-sulfonyl chloride)

- 1249222-66-9(3-(5-aminopyrimidin-2-yl)oxypropan-1-ol)

- 1797181-56-6(N-(1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl)-1-naphthamide)

- 2137987-43-8(1-{4-[Methyl(propan-2-yl)amino]butyl}cyclobutane-1-carbonitrile)

- 75351-09-6(N-(2,2-dimethylpropyl)aniline hydrochloride)

- 887208-91-5(ethyl 2-(2Z)-2-(3-nitrobenzoyl)imino-6-sulfamoyl-2,3-dihydro-1,3-benzothiazol-3-ylacetate)

- 2228373-48-4(1-{1-(adamantan-1-yl)methylcyclopropyl}ethan-1-one)

- 2137785-82-9(2-Cyclopropyl-1,1-dioxo-1lambda6,2-thiazolidine-5-carboxylic acid)